Praseodymium 2,4-Pentanedionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

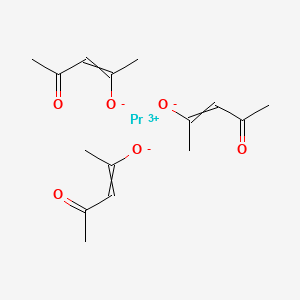

Praseodymium 2,4-pentanedionate, also known as Praseodymium (III) 2,4-pentanedionate, is a coordination complex of praseodymium with 2,4-pentanedione (acetylacetone). This compound is represented by the molecular formula C15H21O6Pr and has a molecular weight of 438.23 g/mol. It is commonly used in research applications due to its unique properties and reactivity.

Métodos De Preparación

Industrial Production Methods: In an industrial setting, the synthesis of Praseodymium 2,4-pentanedionate involves large-scale reactions with stringent control of reaction parameters to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Praseodymium 2,4-pentanedionate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form praseodymium oxides.

Reduction: Reduction reactions can lead to the formation of lower oxidation state praseodymium compounds.

Substitution: The ligands in the complex can be substituted with other ligands to form new coordination compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: Various ligands such as water, ammonia, and other chelating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Praseodymium oxide (Pr2O3)

Reduction: Praseodymium (II) compounds

Substitution: New praseodymium coordination complexes

Aplicaciones Científicas De Investigación

Praseodymium 2,4-pentanedionate is widely used in scientific research due to its unique properties. It is employed in:

Chemistry: As a precursor for the synthesis of praseodymium-based catalysts and materials.

Biology: In studies involving the interaction of praseodymium complexes with biological molecules.

Medicine: Investigating the potential therapeutic applications of praseodymium compounds.

Industry: Used in the production of optical materials and as a dopant in various materials.

Mecanismo De Acción

The mechanism by which Praseodymium 2,4-pentanedionate exerts its effects depends on its specific application. In catalysis, the compound may act as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparación Con Compuestos Similares

Praseodymium 2,4-pentanedionate is similar to other lanthanide 2,4-pentanedionate complexes such as:

Cerium 2,4-pentanedionate

Neodymium 2,4-pentanedionate

Europium 2,4-pentanedionate

These compounds share similar structural features but differ in their chemical reactivity and applications

Actividad Biológica

Praseodymium 2,4-pentanedionate, also known as praseodymium(III) hexafluoro-2,4-pentanedionate, is an organometallic compound that has garnered interest in various fields including materials science and biomedicine. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in biomedical research.

- Molecular Formula : C₁₅H₃F₁₈O₆Pr

- Molecular Weight : 762.06 g/mol

- CAS Number : 47814-20-0

- InChI Key : SKKOUYOCVZQSKB-UHFFFAOYSA-N

Praseodymium compounds, including this compound, exhibit unique interactions with biological systems due to their metal ion properties. The biological activity can be attributed to several mechanisms:

- Metal Ion Interaction : Praseodymium ions can interact with various biomolecules, influencing enzymatic activity and cellular signaling pathways.

- Antioxidant Properties : Some studies suggest that praseodymium complexes may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary research indicates that praseodymium compounds may possess antimicrobial properties against certain pathogens.

Case Studies and Research Findings

- Antioxidant Activity

- Antimicrobial Studies

- Cellular Studies

Safety and Toxicology

Despite its potential benefits, safety data indicate that this compound can cause skin and eye irritation upon exposure. It is classified under GHS hazard statements as causing serious eye irritation and respiratory irritation . Proper handling and safety measures are essential when working with this compound.

| Hazard Classification | Description |

|---|---|

| Skin Irritation | Causes skin irritation upon contact |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

Applications in Biomedical Research

The unique properties of this compound make it a candidate for various applications:

- Drug Development : Its ability to interact with biological molecules positions it as a potential lead compound for developing new therapeutic agents.

- Nanotechnology : The compound's properties are being explored for use in nanocarriers for drug delivery systems.

- Diagnostic Tools : Due to its fluorescent properties, it may be utilized in imaging techniques for biological studies.

Propiedades

IUPAC Name |

4-oxopent-2-en-2-olate;praseodymium(3+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXQKISUYACYGB-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21O6Pr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.